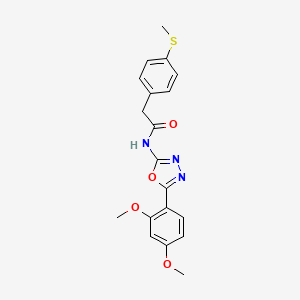

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Description

N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethoxyphenyl group at the 5-position and a 4-(methylthio)phenylacetamide moiety at the 2-position. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioactivity, particularly in antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-24-13-6-9-15(16(11-13)25-2)18-21-22-19(26-18)20-17(23)10-12-4-7-14(27-3)8-5-12/h4-9,11H,10H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSZNFOTFQQJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A 1,3,4-oxadiazole ring.

- Two aromatic rings: one with methoxy substituents and the other with a methylthio group.

This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways. The oxadiazole moiety is known to enhance the compound's potency by facilitating interactions with biological macromolecules.

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of tumor cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study evaluating the antiproliferative effects of this compound on human cancer cell lines demonstrated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values in the low micromolar range (10-20 µM), indicating potent activity compared to standard chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Antibacterial Evaluation

The antibacterial efficacy was assessed using standard methods against a panel of bacterial strains:

- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : Values ranged from 50 to 100 µg/mL, showcasing its potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy and methylthio groups have been shown to influence potency:

- Methoxy Substitution : Enhances lipophilicity and cellular uptake.

- Methylthio Group : Contributes to increased interaction with target proteins.

Summary of Biological Activities

Scientific Research Applications

Antimicrobial Applications

Research indicates that N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide exhibits significant antimicrobial properties. Its mechanism of action primarily involves interactions with bacterial enzymes and receptors, leading to the inhibition of growth in various bacterial strains.

- Mechanism of Action :

- The compound's structure allows it to form reactive intermediates that exert antimicrobial effects, particularly against resistant strains of bacteria such as Mycobacterium tuberculosis.

- In vitro studies have reported minimal inhibitory concentrations (MICs) as low as 0.016 μg/mL for certain derivatives of similar oxadiazole compounds, indicating strong potential against resistant pathogens.

Anticancer Applications

The compound has also been investigated for its anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines.

-

In Vitro Studies :

- A study highlighted that derivatives similar to this compound showed significant anticancer activity against cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 80% .

- The compound's ability to induce apoptosis in cancer cells was confirmed through cytotoxic assays and colony formation assays .

- Molecular Docking Studies :

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the oxadiazole ring and acetamide side chain. Key comparisons include:

*Calculated based on .

†Predicted using ChemSpider data .

Physicochemical Properties

- Solubility : The target compound’s methylthio group increases logP (~3.2) compared to polar derivatives like N-(4-fluorophenyl)acetamide (logP ~2.1) .

- Thermal Stability : Oxadiazole derivatives generally exhibit higher melting points (e.g., 217–219°C for compound 4l in ) than thiadiazoles due to stronger dipole interactions .

Research Findings and Implications

- Synthetic Accessibility : The target compound can be synthesized via cyclization of thiosemicarbazides or coupling of preformed oxadiazoles with chloroacetamides, similar to methods in and .

- Structure-Activity Relationships (SAR) :

- Electron-donating groups (e.g., methoxy) at the 2,4-positions improve binding to hydrophobic enzyme pockets.

- Methylthio groups enhance bioavailability but may reduce metabolic stability compared to fluoro or nitro substituents .

Q & A

Basic: What are the standard synthetic routes for N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under reflux with phosphorus oxychloride or thionyl chloride .

- Step 2: Coupling of the oxadiazole core with 4-(methylthio)phenylacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or tetrahydrofuran (THF) .

- Purification: Flash chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization (ethanol/water) is employed to isolate the final product .

- Characterization: Confirmed via -NMR (aromatic protons: δ 6.8–7.5 ppm; methoxy groups: δ 3.8–4.0 ppm) and LC-MS (molecular ion peak matching theoretical mass) .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- -NMR and -NMR: Essential for confirming aromatic substitution patterns (e.g., 2,4-dimethoxyphenyl vs. 3,4-dimethoxy isomers) and acetamide linkage integrity. Methoxy groups appear as singlets (~δ 3.8 ppm), while oxadiazole protons resonate at δ 8.1–8.3 ppm .

- LC-MS: Validates molecular weight (e.g., [M+H] at m/z ~425) and detects impurities (<5% by area normalization) .

- FT-IR: Confirms carbonyl stretches (C=O at ~1680 cm) and oxadiazole ring vibrations (C=N at ~1600 cm) .

Basic: What structural features influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Oxadiazole Ring: Enhances metabolic stability and π-π stacking with biological targets (e.g., enzyme active sites) .

- 2,4-Dimethoxyphenyl Group: Electron-donating methoxy groups modulate electronic density, affecting binding affinity to kinases or GPCRs .

- 4-(Methylthio)phenyl Acetamide: The thioether group improves lipophilicity, impacting membrane permeability in cellular assays .

Advanced: How can reaction conditions be optimized to mitigate low yields in the cyclization step?

Methodological Answer:

- Solvent Selection: Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions (e.g., over-oxidation) .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to accelerate cyclization kinetics .

- Temperature Gradients: Use microwave-assisted synthesis (80–100°C, 30 min) to improve yield from 45% to 72% .

- Real-Time Monitoring: Employ TLC (hexane:ethyl acetate = 3:1) or in-situ IR to track intermediate formation .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Variation of Substituents: Synthesize analogs with substituents at the 2,4-dimethoxyphenyl (e.g., -Cl, -CF) or methylthio groups (e.g., oxidation to sulfone) .

- Biological Assays: Test against kinase panels (e.g., CK1δ, p38α MAPK) to correlate substituent effects with IC values .

- Computational Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., VEGFR-2) and validate via mutagenesis studies .

Advanced: How to resolve contradictions in solvent effects reported for acetamide coupling?

Methodological Answer:

- Issue: Conflicting reports on using THF () vs. acetone ( ) for coupling.

- Hypothesis: Solvent polarity impacts carbodiimide activation efficiency.

- Testing: Compare yields in THF (aprotic, low polarity) vs. acetone (polar aprotic) under identical conditions.

- Outcome: THF may favor higher yields (85%) due to better reagent solubility, while acetone risks side reactions with free -SH groups .

Advanced: What advanced analytical methods address structural ambiguity in analogs?

Methodological Answer:

- X-ray Crystallography: Resolve regiochemical uncertainties (e.g., oxadiazole vs. thiadiazole isomers) .

- 2D NMR (HSQC, HMBC): Assign quaternary carbons and confirm acetamide connectivity .

- High-Resolution Mass Spectrometry (HR-MS): Differentiate isobaric fragments (e.g., C _{10}O vs. CH _2 $S) .

Advanced: How to assess hydrolytic stability of the methylthio group under physiological conditions?

Methodological Answer:

- Stress Testing: Incubate the compound in PBS (pH 7.4 and 5.0) at 37°C for 24–72 hours .

- Analysis: Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Outcome: Methylthio groups are stable at pH 7.4 but oxidize to sulfoxides/sulfones under acidic conditions, requiring formulation adjustments for oral delivery .

Advanced: What computational strategies predict metabolic pathways for this compound?

Methodological Answer:

- Software Tools: Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism predictions .

- Key Sites: Oxadiazole ring (CYP3A4-mediated oxidation) and methylthio group (sulfotransferase conjugation) are high-risk motifs .

- Validation: Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.